Cas no 58457-24-2 (5-chloro-4-nitrothiophene-2-sulfonyl chloride)

5-Chloro-4-nitrothiophene-2-sulfonyl chloride is a versatile sulfonylating agent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its reactive sulfonyl chloride group enables efficient derivatization, while the electron-withdrawing nitro and chloro substituents enhance its electrophilic character, facilitating nucleophilic substitution reactions. This compound is valued for its stability under controlled conditions and its utility in constructing complex heterocyclic frameworks. It serves as a key intermediate in pharmaceutical and agrochemical research, where precise functionalization of thiophene derivatives is required. Proper handling is essential due to its moisture sensitivity and potential reactivity with nucleophiles.
5-chloro-4-nitrothiophene-2-sulfonyl chloride structure
58457-24-2 structure
商品名:5-chloro-4-nitrothiophene-2-sulfonyl chloride
CAS番号:58457-24-2
MF:C4HNO4S2Cl2
メガワット:262.09104
MDL:MFCD00067978
CID:89988
PubChem ID:2735783

5-chloro-4-nitrothiophene-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-chloro-4-nitrothiophene-2-sulfonyl chloride
    • 2-Chloro-3-nitrothiophene-5-sulfonyl chloride
    • 2-chloro-3-nitrothiophene-5-sulphonyl chloride
    • 2-chlorosulphonyl-4-nitro-5-chlorothiophene
    • 5-Chlor-4-nitro-thiophen-2-sulfonylchlorid
    • 5-chloro-4-nitro-2-thienylsulfonyl chloride
    • 5-chloro-4-nitro-2-thiophenesulfonyl chloride
    • 5-chloro-4-nitro-thien-2-ylsulfonyl chloride
    • 5-chloro-4-nitro-thiophene-2-sulfonyl chloride
    • chloro(5-chloro-4-nitro(2-thienyl))sulfone
    • 2--Chlorosulphonyl-4-nitro-5-chlorothiophene
    • AKOS015849923
    • EN300-49652
    • 5-chloro-4-nitro-thiophene-2-yl sulfonyl chloride
    • SGHAHFHTASPNKN-UHFFFAOYSA-N
    • MFCD00067978
    • 5-chloranyl-4-nitro-thiophene-2-sulfonyl chloride
    • 5-Chloro-4-nitrothiophene-2-sulfonylchloride,98%
    • J-517369
    • 5-Chloro-4-nitrothiophene-2-sulphonyl chloride
    • DTXSID10370943
    • 5-chloro-4-nitrothiophene-2-sulfonylchloride
    • FT-0620301
    • CS-W004511
    • 58457-24-2
    • PS-10825
    • A831885
    • AMY27017
    • 5-chloro-4-nitrothiophene-2-sulfonyl chloride, AldrichCPR
    • SCHEMBL1938624
    • DB-004612
    • MDL: MFCD00067978
    • インチ: InChI=1S/C4HCl2NO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H
    • InChIKey: SGHAHFHTASPNKN-UHFFFAOYSA-N
    • ほほえんだ: C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl

計算された属性

  • せいみつぶんしりょう: 260.87200
  • どういたいしつりょう: 260.872
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 117A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: クリームまたはオレンジパウダー
  • 密度みつど: 1.880
  • ゆうかいてん: 50-52 ºC
  • ふってん: 398.4°Cat760mmHg
  • フラッシュポイント: 194.8°C
  • 屈折率: 1.627
  • PSA: 116.58000
  • LogP: 3.84120
  • かんど: Moisture Sensitive
  • ようかいせい:

5-chloro-4-nitrothiophene-2-sulfonyl chloride セキュリティ情報

  • 危害声明: Corrosive
  • 危険物輸送番号:UN3096
  • 危険カテゴリコード: 34
  • セキュリティの説明: S26-S36/37/39-S45
  • 危険物標識: C
  • リスク用語:R34
  • 危険レベル:8
  • 包装グループ:II
  • 危険レベル:8
  • セキュリティ用語:8
  • 包装等級:II
  • 包装カテゴリ:II

5-chloro-4-nitrothiophene-2-sulfonyl chloride 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-chloro-4-nitrothiophene-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053508-5g
5-Chloro-4-nitrothiophene-2-sulfonyl chloride
58457-24-2 97%
5g
¥810.00 2024-05-07
Enamine
EN300-49652-0.05g
5-chloro-4-nitrothiophene-2-sulfonyl chloride
58457-24-2 95%
0.05g
$19.0 2023-02-10
TRC
C382573-10mg
5-Chloro-4-nitrothiophene-2-sulfonyl Chloride
58457-24-2
10mg
$ 50.00 2022-06-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11779-1g
5-Chloro-4-nitrothiophene-2-sulfonyl chloride, 98%
58457-24-2 98%
1g
¥515.00 2023-03-09
Alichem
A169004927-25g
5-Chloro-4-nitrothiophene-2-sulfonyl chloride
58457-24-2 95%
25g
$374.40 2023-09-01
Chemenu
CM199255-25g
5-Chloro-4-nitrothiophene-2-sulfonyl chloride
58457-24-2 95%
25g
$337 2021-08-05
Chemenu
CM199255-5g
5-Chloro-4-nitrothiophene-2-sulfonyl chloride
58457-24-2 95%
5g
$125 2023-01-19
Fluorochem
005880-1g
2-Chloro-3-nitrothiophene-5-sulfonyl chloride
58457-24-2 97%
1g
£20.00 2022-03-01
Enamine
EN300-49652-2.5g
5-chloro-4-nitrothiophene-2-sulfonyl chloride
58457-24-2 95%
2.5g
$52.0 2023-02-10
Matrix Scientific
007003-5g
5-Chloro-4-nitrothiophene-2-sulfonyl chloride
58457-24-2
5g
$90.00 2023-09-06

5-chloro-4-nitrothiophene-2-sulfonyl chloride 関連文献

5-chloro-4-nitrothiophene-2-sulfonyl chlorideに関する追加情報

Recent Advances in the Application of 5-Chloro-4-nitrothiophene-2-sulfonyl Chloride (CAS: 58457-24-2) in Chemical Biology and Pharmaceutical Research

5-Chloro-4-nitrothiophene-2-sulfonyl chloride (CAS: 58457-24-2) is a versatile sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and material science. This compound, characterized by its electron-withdrawing nitro and chloro substituents, serves as a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors, fluorescent probes, and polymer precursors. Recent studies have explored its utility in click chemistry reactions, covalent protein modification, and the development of novel antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a warhead in covalent inhibitor design targeting cysteine proteases. Researchers utilized 5-chloro-4-nitrothiophene-2-sulfonyl chloride to develop potent inhibitors of SARS-CoV-2 main protease (Mpro), showing remarkable selectivity and antiviral activity. The electron-deficient nature of the thiophene ring enhances the electrophilicity of the sulfonyl chloride group, enabling efficient covalent bond formation with catalytic cysteine residues while maintaining favorable pharmacokinetic properties.

In materials science, a breakthrough application was reported in Advanced Functional Materials (2024), where this compound served as a key monomer for constructing conjugated microporous polymers (CMPs) with exceptional nitroaromatic sensing capabilities. The resulting polymers exhibited high sensitivity and selectivity toward explosive-related compounds, demonstrating potential for security applications. The strong electron-withdrawing effects of both nitro and sulfonyl chloride groups contributed to the remarkable charge-transfer properties observed in these materials.

Recent synthetic methodology developments have expanded the utility of 58457-24-2 in combinatorial chemistry. A Nature Communications (2023) paper described a novel one-pot, three-component reaction using this compound as a linchpin to construct diverse thiophene-based sulfonamides with potential anticancer activity. The methodology enabled rapid generation of compound libraries with high structural diversity, facilitating drug discovery efforts against challenging targets like protein-protein interactions.

From a safety and handling perspective, recent toxicological studies published in Chemical Research in Toxicology (2024) have provided updated guidelines for working with 5-chloro-4-nitrothiophene-2-sulfonyl chloride. While maintaining its classification as a reactive and potentially hazardous compound, new data suggest that proper engineering controls and personal protective equipment can effectively mitigate risks during laboratory-scale operations. These findings support continued research applications while emphasizing the importance of rigorous safety protocols.

Looking forward, the unique properties of 5-chloro-4-nitrothiophene-2-sulfonyl chloride position it as a valuable building block for emerging research areas. Current investigations are exploring its use in targeted protein degradation (PROTACs), bioorthogonal chemistry, and the development of stimuli-responsive materials. The compound's dual functionality (sulfonyl chloride and nitro groups) offers multiple handles for further derivatization, making it particularly attractive for multidisciplinary research at the chemistry-biology interface.

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Amadis Chemical Company Limited
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